![molecular formula C9H10N4O2 B3073551 3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1018052-60-2](/img/structure/B3073551.png)
3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Overview
Description
“3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine skeleton . This type of structure is widely used in the design of various pharmaceutical agents . The molecular formula of a similar compound, [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is C6H6N4O, and it has a molecular weight of 150.1380 .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be achieved through a process related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of a similar compound, [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine skeleton is a versatile structure that can bind to various enzymes and receptors in biological systems . This makes it a valuable scaffold for the design of various pharmaceutical agents .Scientific Research Applications
Antimicrobial Agents
Recent studies have explored 1,2,4-triazolo[1,5-a]pyrimidine-containing derivatives as antimicrobial agents. Notably, quinazolin-4-one derivatives containing this scaffold show promise as efficient agrobactericides .
Anticancer Potential
The fusion of [1,2,4]triazolo[1,5-a]pyrimidine with other moieties, such as indole, has led to the development of potent anticancer agents. These compounds exhibit cytotoxic activities against cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
Material Sciences
Beyond medicine, 1,2,4-triazolo[1,5-a]pyrimidine derivatives find applications in material sciences. Their unique structural features make them valuable for designing functional materials, such as sensors, catalysts, and organic semiconductors .
Cardiovascular Disorders and Diabetes
Researchers have explored the therapeutic potential of these compounds in managing cardiovascular disorders and type 2 diabetes. Their ability to modulate specific biological pathways makes them intriguing candidates for drug development .
Late-Stage Functionalization
The synthetic utility of triazolo pyridine extends to late-stage functionalization. Researchers have successfully scaled up reactions and modified these compounds, demonstrating their versatility in organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazolo[1,5-a]pyrimidines, a class of compounds to which 3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid belongs, are diverse and depend on the specific compound. They have been found to act as inverse agonists for RORγt , inhibitors for PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
The interaction of 1,2,4-triazolo[1,5-a]pyrimidines with their targets often results in the inhibition of the target’s activity. For instance, when acting as inhibitors for JAK1 and JAK2, these compounds prevent these kinases from phosphorylating and activating STAT proteins, thereby disrupting the JAK-STAT signaling pathway .
Biochemical Pathways
The affected pathways are numerous due to the diverse targets of 1,2,4-triazolo[1,5-a]pyrimidines. For example, when acting as RORγt inverse agonists, these compounds can affect the Th17 differentiation pathway, potentially modulating immune responses . When inhibiting JAK1 and JAK2, they disrupt the JAK-STAT signaling pathway, which is involved in numerous cellular processes, including cell growth, differentiation, and immune function .
Result of Action
The molecular and cellular effects of 1,2,4-triazolo[1,5-a]pyrimidines’ action are diverse and depend on the specific compound and its targets. For instance, inhibition of JAK1 and JAK2 can result in reduced phosphorylation and activation of STAT proteins, potentially leading to altered gene expression patterns .
Future Directions
properties
IUPAC Name |
3-(6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-6-4-10-9-11-7(2-3-8(14)15)12-13(9)5-6/h4-5H,2-3H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXDGHMRVYJRCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)CCC(=O)O)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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